Methyl ferulate
Overview
Description
M118 is a novel low-molecular weight heparin designed to have enhanced anticoagulant activity. It is derived from unfractionated heparin and retains the ability to inhibit both factor Xa and thrombin (factor IIa). This compound is specifically engineered to have low polydispersity, which contributes to its predictable pharmacokinetic properties and improved clinical efficacy .
Mechanism of Action
Target of Action
Methyl ferulate has been found to exhibit significant antioxidant and antibacterial properties . It has been shown to interact with crucial proteins of Staphylococcus aureus, a gram-positive bacterium . The compound’s primary targets are therefore these bacterial proteins, which play a key role in the survival and virulence of the bacteria.
Mode of Action
The interaction of this compound with its targets results in significant changes. Molecular modeling calculations have revealed that this compound binds within the binding site of the crucial proteins of Staphylococcus aureus . This binding disrupts the normal function of these proteins, thereby inhibiting the growth and survival of the bacteria.
Biochemical Pathways
This compound is involved in the lignin biosynthesis pathway, a complex biochemical pathway initiated by the deamination of L-phenylalanine or tyrosine into cinnamic acid . A series of hydroxylation and methylation reactions then convert cinnamic acid into a variety of hydroxycinnamic acids, including ferulic acid, the precursor of this compound .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Studies have shown that this compound binds to human serum albumin (HSA) with a medium affinity . This binding is key to the compound’s distribution throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antioxidant and antibacterial activities. Additionally, it has been found to disrupt the cell membrane structure of Alternaria alternata, a plant pathogenic fungus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound by Aspergillus pseudodeflectus was optimized at pH 7.0 at 30°C after 10 days of incubation . Furthermore, the compound’s antioxidant activity has been shown to increase with sample concentration .
Biochemical Analysis
Biochemical Properties
Methyl ferulate interacts with various enzymes and proteins. For instance, it has been found to interact with a novel feruloyl esterase (BpFae) from Burkholderia pyrrocinia . This interaction plays a crucial role in releasing ferulic acid from wheat bran . The enzyme BpFae displayed maximum activity at pH 4.5–5.0 and was stable at pH 3.0–7.0 . The enzyme exhibited a preference for this compound over other substrates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to interact with human serum albumin (HSA) at the molecular level . This interaction is crucial as it determines the distribution, metabolism, and biological activity of this compound . Furthermore, this compound has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the release of cytokines and stimulation of NO by the macrophages . Furthermore, it strongly inhibits MARK phosphorylation induced by LPS, affecting two important pathways p38 and JNK .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to significantly promote genes and proteins associated with cell membrane lipid metabolism, including sphingolipid metabolism, steroid biosynthesis, and ether lipid metabolism . Furthermore, it induces two detoxification-related pathways, ATP binding cassette (ABC) transporters and glutathione metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
M118 is synthesized from unfractionated heparin through a series of chemical modifications that reduce its molecular weight while retaining its anticoagulant properties. The process involves controlled depolymerization, which ensures the retention of specific structural features necessary for its biological activity .
Industrial Production Methods
The industrial production of M118 involves the use of advanced biotechnological processes to ensure consistency and purity. The production process includes:
Depolymerization: Controlled chemical or enzymatic depolymerization of unfractionated heparin.
Purification: Multiple stages of purification to remove impurities and ensure uniformity.
Characterization: Rigorous analytical techniques to confirm the molecular weight distribution and anticoagulant activity.
Chemical Reactions Analysis
Types of Reactions
M118 undergoes various chemical reactions, including:
Oxidation: M118 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within M118, potentially altering its anticoagulant properties.
Substitution: Substitution reactions can introduce new functional groups into the M118 molecule, potentially enhancing its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered anticoagulant properties.
Reduction: Reduced forms of M118 with modified functional groups.
Substitution: Substituted derivatives with potentially enhanced biological activity.
Scientific Research Applications
M118 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of low-molecular weight heparins.
Biology: Investigated for its interactions with various biological molecules and its effects on cellular processes.
Medicine: Explored as a therapeutic agent for preventing and treating thrombotic disorders, including deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the development of advanced anticoagulant therapies and as a reference standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
Unfractionated Heparin: A heterogeneous mixture of polysaccharides with anticoagulant properties.
Enoxaparin: A low-molecular weight heparin with a different molecular weight distribution and anticoagulant profile.
Dalteparin: Another low-molecular weight heparin with distinct pharmacokinetic properties
Uniqueness of M118
M118 combines the advantageous properties of both unfractionated heparin and low-molecular weight heparins. It has a homogeneous composition, predictable pharmacokinetics, and the ability to inhibit both factor Xa and thrombin. This makes M118 a unique and potent anticoagulant with potential clinical benefits over other heparins .
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-76-6, 2309-07-1 | |
Record name | Methyl (E)-ferulate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ferulate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Methyl Ferulate exhibits various biological activities, its precise mechanism of action varies depending on the target and biological system. For example, [] this compound binds to Human Serum Albumin (HSA), a protein responsible for transporting various molecules in the blood. [] This interaction primarily occurs through the aromatic ring of this compound, suggesting potential implications for its transport and distribution within the body. [] Furthermore, this compound binds preferentially to site II of HSA without significantly altering the protein's overall structure. [] This interaction could influence the binding and transport of other molecules that interact with HSA. [] Molecular docking and dynamic simulation studies indicate that this compound binds to Deoxyhemoglobin S (DeOxyHbS), the deoxygenated form of sickle hemoglobin, with an affinity of -5.8 kcal/mol. [] This binding interaction may interfere with the polymerization of DeOxyHbS, potentially explaining the antisickling properties attributed to this compound.
A: * Molecular Formula: C11H12O4* Molecular Weight: 208.21 g/mol* Spectroscopic Data: The structure of this compound has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide detailed information about the compound's structure, such as the arrangement of atoms, functional groups, and stereochemistry.
A: [] this compound has been successfully incorporated into zein, a prolamin protein found in maize, to create coaxial spinning membranes. [] These membranes demonstrate improved tensile strength and decreased crystallinity compared to pure zein membranes, indicating enhanced material properties. [] Additionally, embedding this compound within the zein matrix enhances its thermal stability, potentially expanding its application range. [] The water contact angle of the this compound/zein membrane decreases, suggesting improved wettability, a crucial factor for various applications like coatings and films. []
A: this compound itself is not generally considered a catalyst but a substrate in various enzymatic reactions, particularly those involving feruloyl esterases. [, , , , ] These enzymes hydrolyze the ester bond in this compound, releasing ferulic acid. [, , ] For instance, [] Aspergillus niger FAE-III, a feruloyl esterase, demonstrates high specificity for this compound, requiring a methoxylated C-3 position on the phenol ring and an unsaturated aliphatic region in the substrate for optimal activity. []
A: [] Docking simulations have been employed to investigate the binding interactions between this compound and specific target proteins. [] This approach can predict the binding affinity and preferred binding sites of this compound, providing insights into its potential mechanism of action. [] Additionally, these simulations can guide the design of this compound derivatives with improved binding affinity or specificity for targeted applications.
A: [] The position of the hydroxyl group on the aromatic ring of ferulates, including this compound, significantly influences their antioxidant and radical scavenging activities. [] Methylation of ferulic acid to form this compound generally leads to a decrease in antioxidant and reducing power, except for this compound, which shows comparable activity to Ferulic acid in certain systems, even surpassing it in some cases. [] This suggests that the methyl ester group plays a significant role in the antioxidant properties of this compound. [] Introducing specific mutations in the active site of type C feruloyl esterase FoFaeC from Fusarium oxysporum, guided by small molecule docking simulations with this compound and related compounds, significantly affects the enzyme's specificity and activity towards different methyl esters of hydroxycinnamic acids. [] This highlights the importance of specific interactions between the substrate and enzyme active site for efficient hydrolysis.
A: [] Incorporating this compound into a zein fiber membrane through electrospinning improves its thermal stability. [] This suggests that encapsulation or complexation with appropriate materials can enhance the compound's stability for various applications, including food preservation and drug delivery.
ANone: Specific SHE regulations for this compound might vary depending on the region and intended application. Consulting relevant regulatory bodies and safety data sheets is crucial for ensuring compliance and responsible practices.
ANone: More research is needed to fully elucidate the detailed pharmacokinetics and pharmacodynamics of this compound.
A: [] Alkyl ferulate esters, including this compound, exhibit antibacterial activity against Escherichia coli and Listeria monocytogenes in vitro. [] Specifically, hexyl ferulate (FAC6) demonstrates strong bacteriostatic and bactericidal effects against both bacteria. [] this compound exhibits antiplatelet activity in vivo. [] In a study using rats, this compound prolonged clotting time and bleeding time, indicating its potential as an antithrombotic agent. [] this compound interacts with human serum albumin (HSA), suggesting its potential for transport and distribution within the body. [] This interaction could have implications for its bioavailability and efficacy.
ANone: More research is needed to determine if resistance mechanisms develop against this compound and its relation to other compounds.
ANone: More research is needed to explore specific drug delivery and targeting strategies for this compound.
ANone: More research is needed to identify specific biomarkers associated with this compound's effects.
A: [, , , , , ] Various analytical techniques have been employed to characterize and quantify this compound, including: * Thin Layer Chromatography (TLC): Used to separate and identify this compound in a mixture. [] * High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying this compound in various matrices. [, , , ] * Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing this compound. [] * Electrospray Ionization Mass Spectrometry (ESIMS): A soft ionization technique often coupled with HPLC for the detection and characterization of this compound. [] * Tandem Mass Spectrometry (MS/MS): Used for structural elucidation and confirmation of this compound in complex mixtures. []
ANone: More research is needed to fully assess the environmental impact and degradation of this compound.
A: [] The solubilities of this compound, methyl p-coumarate, and methyl sinapate have been extensively studied in various organic solvents, including tert-butanol, tert-pentanol, ethyl acetate, and n-hexane. [] These studies reveal that the solubility of these cinnamic acid esters is influenced by temperature and the nature of the solvent. [] For example, this compound exhibits higher solubility in tert-pentanol and ethyl acetate than in the non-polar solvent n-hexane. [] Understanding the solubility behavior of this compound in different solvents is crucial for optimizing extraction processes, designing formulations, and predicting its bioavailability. [] The partitioning behavior of this compound in different phases of fish oil-enriched milk significantly impacts its antioxidant activity. [] Specifically, this compound exhibits the highest concentration in the precipitate phase and the lowest concentration in the aqueous phase, suggesting its preferential localization within the milk system. [] This partitioning behavior likely influences its interaction with lipids and proteins, ultimately affecting its efficacy as an antioxidant.
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